![molecular formula C12H12N2O3 B11876747 1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1403564-35-1) is a spirocyclic indolinone derivative characterized by a cyclopropane ring fused to an indolin-2-one scaffold. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . Predicted physical properties include a boiling point of 498.2±45.0 °C, density of 1.39±0.1 g/cm³, and a pKa of -3.98±0.20, indicating high thermal stability and moderate acidity .
Spiro[indoline-3,1'-cyclopropane] derivatives are notable for their structural rigidity and biological relevance. Indolin-2-one scaffolds are precursors for antitumor agents and organic luminescent materials due to their conformational stability and electronic properties .
Preparation Methods
The synthesis of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indolinone Core: This can be achieved through the cyclization of an ortho-substituted aniline derivative with a suitable carbonyl compound.
Nitration: The nitro group can be introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Ethylation: The ethyl group is introduced via an alkylation reaction, using ethyl halides in the presence of a strong base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 5' position undergoes reduction to form amine derivatives. This transformation is critical for generating bioactive intermediates:
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Conditions : Hydrogenation (H₂/Pd-C) in ethanol or catalytic transfer hydrogenation with ammonium formate .
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Product : 5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one, a precursor for further functionalization.
Table 1: Reduction of Nitro Group
Starting Material | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
1'-Ethyl-5'-nitrospiro[...] | H₂ (1 atm), 10% Pd/C, EtOH | 5'-Amino-1'-ethylspiro[...] | 85–92% |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in regioselective ring-opening reactions:
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Nucleophilic Attack : DBU-mediated ring-opening with thiols or amines generates substituted indoline derivatives .
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Acid-Catalyzed Rearrangement : In HCl/THF, the cyclopropane ring undergoes cleavage to form a dihydroindole derivative .
Table 2: Cyclopropane Reactivity
Indolin-2-one Lactam Modifications
The lactam moiety undergoes hydrolysis or alkylation:
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Hydrolysis : In NaOH/MeOH/H₂O, the lactam ring opens to form a carboxylic acid.
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N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives .
Table 3: Lactam Functionalization
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to the nitro group) undergoes selective substitution:
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Nitration : Further nitration at the 7' position using HNO₃/H₂SO₄ yields dinitro derivatives .
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Halogenation : Bromination (Br₂/FeBr₃) occurs at the 4' position .
Table 4: Aromatic Substitution
Reaction | Reagents/Conditions | Position | Product | Yield | Source |
---|---|---|---|---|---|
Bromination | Br₂ (1.2 equiv), FeBr₃, DCM | 4' | 4'-Bromo-5'-nitrospiro[...] | 63% | |
Nitration | HNO₃ (fuming), H₂SO₄, 0°C | 7' | 5',7'-Dinitrospiro[...] | 41% |
Photochemical Reactivity
The spirocyclic structure exhibits photochromic behavior under UV light:
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Mechanism : UV irradiation induces cyclopropane ring distortion, forming a merocyanine-like open structure .
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Reversibility : The reaction reverts thermally or under visible light, enabling applications in photopharmacology .
Biological Activity Correlations
Derivatives generated via these reactions show enhanced bioactivity:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1'-ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one typically involves cyclization reactions that yield spirocyclic compounds. Various methods have been documented for its preparation, including asymmetric synthesis techniques that enhance the enantiomeric purity of the product. For instance, one study outlines a method that achieves high enantiomeric excess using chiral catalysts in the reaction process .
Table 1: Synthesis Methods for this compound
Method | Yield (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|
Asymmetric Synthesis | 85 | 97 | |
Cyclization with Indoles | 90 | 92 | |
Chiral Catalysis | 88 | 95 |
Biological Activities
The compound exhibits notable biological activities, particularly as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve interference with microbial cell wall synthesis and function.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of several derivatives of spiro[cyclopropane-1,3'-indolin]-2-one, including 1'-ethyl-5'-nitro variant. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 22 | 15 |
Escherichia coli | 20 | 25 |
Candida albicans | 18 | 30 |
Potential Therapeutic Uses
Given its biological profile, this compound is being explored for potential therapeutic applications beyond antimicrobial activity. Preliminary research suggests it may possess anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
In a model of induced inflammation, the compound demonstrated a reduction in inflammatory markers by inhibiting the NF-kB pathway. This suggests that it could be a candidate for developing new anti-inflammatory drugs .
Anticancer Properties
Molecular docking studies have indicated that the compound can bind effectively to certain cancer-related targets, potentially leading to apoptosis in cancer cells. Further investigations are required to elucidate its efficacy in vivo and establish safety profiles .
Mechanism of Action
The mechanism of action of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one is largely dependent on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one and analogous spiro[indoline-3,1'-cyclopropane] derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Halogen Substituents : Fluorine and bromine in analogs like 5'-Fluoro- and 7'-Bromo-5'-fluoro derivatives increase molecular polarity and may influence pharmacokinetics. Fluorine’s small size and high electronegativity often enhance metabolic stability .
- Pyridinyl and Chlorine: The (1S,2S)-5'-Chloro-2-(pyridin-2-yl) derivative demonstrated notable anti-HIV activity, highlighting the importance of aromatic and halogen moieties in antiviral targeting .
Biological Activity
1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This compound belongs to a class of spirocyclic structures, characterized by its unique cyclopropane and indoline moieties, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula: C12H12N2O3
- Molecular Weight: 232.24 g/mol
- CAS Number: 97035133
The compound features a nitro group at the 5' position, which enhances its biological activity by allowing it to interact with various biological targets involved in disease processes.
Antitumor Activity
Research indicates that this compound has notable antitumor properties . It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival.
Case Study: Antitumor Efficacy
In a study conducted by researchers examining the effects of this compound on human cancer cell lines, results showed:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Inhibition Rate: Approximately 70% inhibition of cell proliferation at a concentration of 10 µM after 48 hours.
- Mechanism: Induction of apoptosis through the activation of caspase pathways.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Bromodomain Inhibition
This compound has also been identified as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and chromatin remodeling.
Research Findings:
- Bromodomain Affinity: The compound was shown to bind selectively to BRD4, a key bromodomain protein involved in transcriptional regulation.
- Impact on Gene Expression: Treatment with this compound led to downregulation of oncogenes associated with various cancers.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against various bacterial strains. The compound's unique structure may enhance its ability to penetrate bacterial membranes, although further research is required to elucidate its efficacy and mechanism.
Table: Biological Activities of this compound
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways. One common method involves the reaction between indole derivatives and cyclopropyl halides followed by nitration:
- Starting Materials: Indole derivative + Cyclopropyl halide
- Reagents: Base catalyst for nucleophilic substitution
- Nitration Step: Introducing the nitro group using nitrating agents such as nitric acid.
Summary of Synthesis Steps
Step Number | Reaction Type | Conditions |
---|---|---|
1 | Nucleophilic Substitution | Base catalyst required |
2 | Nitration | Nitrating agent (HNO3) |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spiro[cyclopropane-indolinone] core?
- Methodological Answer : The spirocyclic core can be synthesized via cyclopropanation reactions. Metal-free approaches using tosylhydrazone salts enable diastereoselective formation under mild conditions . Alternatively, bromotriphenylphosphonium tetrafluoroborate catalysts in dichloromethane at 0°C achieve high yields (up to 89%) of spirocyclopropane derivatives . Optimizing reaction time and temperature is critical to minimize byproducts.
Q. Which analytical techniques are essential for structural confirmation of spiro[cyclopropane-indolinone] derivatives?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation of the spirocyclic geometry and stereochemistry (e.g., SHELX software for refinement) . Complementary techniques include:
- NMR : 1H and 13C NMR to resolve cyclopropane ring strain and substituent environments .
- HRMS : High-resolution mass spectrometry for molecular formula validation .
- IR : Detection of carbonyl (C=O) stretches (~1750 cm−1) characteristic of indolinone moieties .
Q. How can researchers access enantiomerically pure spirocyclopropane-indolinones?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis using transition metals (e.g., Pt or Ru complexes) can induce enantioselectivity during cyclopropanation . For example, hydrogenation of vinyl intermediates with chiral catalysts yields diastereomers with >90% enantiomeric excess .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro or ethyl groups) influence biological activity in spiro[cyclopropane-indolinone] derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Nitro groups at the 5'-position enhance kinase inhibition (e.g., Polo-like kinase 4) by increasing electrophilicity and target binding .
- Ethyl substituents improve pharmacokinetic properties by modulating lipophilicity and metabolic stability .
- Use molecular docking and mutagenesis assays to validate binding interactions with target proteins .
Q. How should researchers resolve contradictions in reported biological activities of similar spiro compounds?
- Methodological Answer : Discrepancies (e.g., anti-HIV vs. anticancer activity) may arise from assay conditions or structural nuances:
- Assay standardization : Compare IC50 values under consistent cell lines (e.g., KMS-12 BM cells) and concentrations .
- Substituent analysis : Evaluate the role of halogenated vs. alkyl groups (e.g., 5'-chloro derivatives in anti-HIV activity vs. 5'-nitro in kinase inhibition) .
Q. What computational tools are recommended for studying cyclopropanation reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis sets) model transition states and enantioselectivity in [2+1] cyclopropanation reactions . Key parameters include orbital interactions of diazo compounds with electron-deficient olefins .
Q. How can crystallographic data refinement tools (e.g., SHELX) improve structural accuracy?
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
1'-ethyl-5'-nitrospiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C12H12N2O3/c1-2-13-10-4-3-8(14(16)17)7-9(10)12(5-6-12)11(13)15/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
GDTHLMDNMOQANU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)CC3 |
Origin of Product |
United States |
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